2-(1,2-benzoxazol-3-yl)-1-{4-[(2,6-dimethylpyrimidin-4-yl)oxy]piperidin-1-yl}ethan-1-one
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Overview
Description
2-(1,2-benzoxazol-3-yl)-1-{4-[(2,6-dimethylpyrimidin-4-yl)oxy]piperidin-1-yl}ethan-1-one is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-benzoxazol-3-yl)-1-{4-[(2,6-dimethylpyrimidin-4-yl)oxy]piperidin-1-yl}ethan-1-one typically involves multiple steps:
Formation of the Benzo[d]isoxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, often using piperidine derivatives and suitable leaving groups.
Introduction of the Pyrimidine Ring: The pyrimidine ring is usually attached through etherification reactions, where the pyrimidine derivative reacts with the hydroxyl group on the piperidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d]isoxazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The piperidine and pyrimidine rings can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the benzo[d]isoxazole ring.
Reduction: Alcohol derivatives of the compound.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(1,2-benzoxazol-3-yl)-1-{4-[(2,6-dimethylpyrimidin-4-yl)oxy]piperidin-1-yl}ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The benzo[d]isoxazole ring can interact with active sites of enzymes, while the piperidine and pyrimidine rings can modulate receptor activity. These interactions can lead to various biological effects, including inhibition of enzyme activity and modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2-(Benzo[d]isoxazol-3-yl)-1-(4-piperidinyl)ethanone: Lacks the pyrimidine ring, making it less complex.
1-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone: Lacks the benzo[d]isoxazole ring.
Uniqueness
2-(1,2-benzoxazol-3-yl)-1-{4-[(2,6-dimethylpyrimidin-4-yl)oxy]piperidin-1-yl}ethan-1-one is unique due to the presence of all three rings (benzo[d]isoxazole, piperidine, and pyrimidine), which contribute to its diverse chemical reactivity and potential biological activities.
Properties
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-1-[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3/c1-13-11-19(22-14(2)21-13)26-15-7-9-24(10-8-15)20(25)12-17-16-5-3-4-6-18(16)27-23-17/h3-6,11,15H,7-10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMXPJLXBWXNYPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)CC3=NOC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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